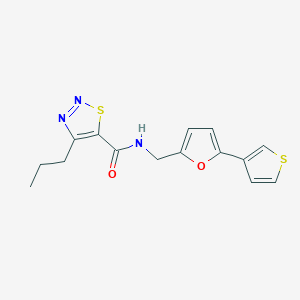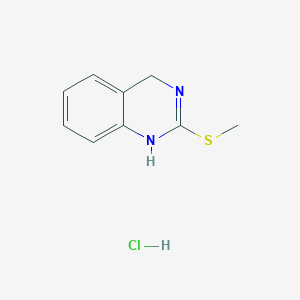
2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a quinazoline ring and a methylsulfanyl group. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to activate certain receptors, leading to downstream effects that contribute to its observed effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Some of the key effects that have been observed include:
1. Anticancer Activity: This compound has been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.
2. Neuroprotective Effects: this compound has been found to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
3. Vasodilatory Effects: This compound has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is its potent biological activity. It has been found to exhibit a range of effects at relatively low concentrations, making it a useful tool for investigating various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride. Some of the key areas of investigation could include:
1. Further studies on the mechanism of action of this compound, in order to better understand how it exerts its effects.
2. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
3. Development of novel synthetic methods for the preparation of this compound, in order to improve its yield and purity.
4. Investigation of the potential use of this compound as a tool for studying various biological processes, such as cell signaling and gene expression.
Méthodes De Synthèse
The synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride involves the reaction of 2-aminobenzonitrile with methylthiolate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. This synthesis method has been optimized to produce high yields of pure product, making it a reliable method for the preparation of this compound.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the key areas of research where this compound has been studied include:
1. Cancer Research: this compound has been found to exhibit potent anticancer activity against a range of cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for the development of novel anticancer therapies.
2. Neuropharmacology: This compound has also been studied for its potential applications in the treatment of neurological disorders. It has been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
3. Cardiovascular Research: this compound has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
Propriétés
IUPAC Name |
2-methylsulfanyl-1,4-dihydroquinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.ClH/c1-12-9-10-6-7-4-2-3-5-8(7)11-9;/h2-5H,6H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVJLGBXAQUSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCC2=CC=CC=C2N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2811581.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2811585.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811587.png)
![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)
![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)
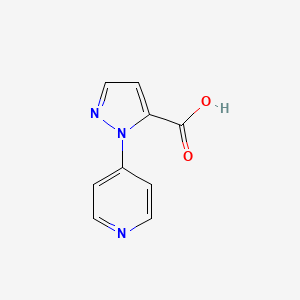
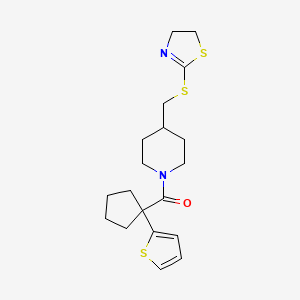
![5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2811597.png)

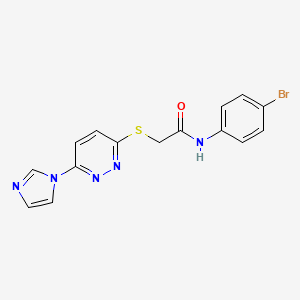
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)
